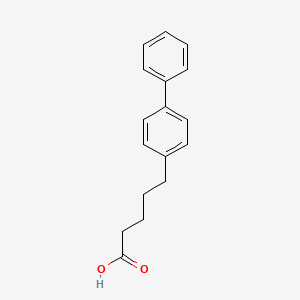

5-(4-Biphenylyl)valeric acid

Description

Contextualization within Biphenyl (B1667301) and Valeric Acid Derivative Chemistry

5-(4-Biphenylyl)valeric acid is a derivative of both biphenyl and valeric acid. Biphenyls, which consist of two connected benzene (B151609) rings, are a fundamental structure in organic chemistry. rsc.org They serve as intermediates in the synthesis of a wide array of compounds, including those with significant pharmacological activities. rsc.orgarabjchem.org The biphenyl structure itself is neutral and requires functionalization to become reactive. rsc.orgnih.gov

Valeric acid, a five-carbon straight-chain saturated fatty acid, is also a versatile molecule. ebi.ac.uk It is found in the plant valerian and is produced by gut microbiota. ebi.ac.uknih.gov Valeric acid and its derivatives have shown potential in various therapeutic areas, including as anti-cancer and anti-inflammatory agents. nih.gov The combination of the biphenyl moiety and the valeric acid chain in this compound results in a molecule with distinct chemical properties and potential biological activities that are actively being explored.

Historical Development and Early Investigations of Related Compounds

The history of biphenyl chemistry dates back over 160 years, with early work focusing on carbon-carbon bond formation reactions. nih.gov Initially, biphenyl derivatives like polychlorinated biphenyls (PCBs) were used as pesticides and in industrial applications. arabjchem.org However, with advancements in synthetic chemistry, a diverse range of biphenyl derivatives with therapeutic potential emerged. arabjchem.org The development of cross-coupling reactions, such as the Suzuki-Miyaura reaction, significantly expanded the ability to synthesize substituted biphenyls, leading to a surge in research on these compounds from the 1980s onwards. rsc.orgacs.org

Early investigations into related compounds often focused on the synthesis and pharmacological evaluation of various biphenyl carboxylic acid derivatives. arabjchem.org For instance, research into biphenyl-4-carboxylic acid derivatives has led to the development of compounds with anti-inflammatory and diuretic properties. arabjchem.org Similarly, the study of valeric acid derivatives has a long history, with research exploring their potential in various medical applications. nih.govontosight.ai The synthesis of compounds like 5-(4-biphenylyl)-5-oxovaleric acid serves as a precursor to other derivatives, highlighting the interconnectedness of research in this area. chemicalbook.com

Significance in Contemporary Life Sciences and Pharmaceutical Research

In contemporary life sciences and pharmaceutical research, this compound and its derivatives are of significant interest due to their potential as therapeutic agents. The biphenyl scaffold is present in numerous approved drugs, and the development of new biphenyl-containing compounds continues to be an active area of research. acs.orgwikipedia.org

Derivatives of this compound have been investigated for their role as neprilysin (NEP) inhibitors. nih.gov NEP is a key enzyme in the regulation of blood pressure, and its inhibition is a therapeutic target for hypertension and heart failure. nih.gov For example, the drug Sacubitril, an effective treatment for heart failure, is a complex molecule that includes a biphenyl moiety and is structurally related to derivatives of pentanoic acid. nih.gov Research in this area involves the synthesis and structure-activity relationship (SAR) studies of various biphenyl butanoic and pentanoic acid derivatives to optimize their inhibitory activity. nih.gov

Furthermore, the study of similar compounds as URAT1 inhibitors for the treatment of hyperuricemia highlights the broad therapeutic potential of this class of molecules. mdpi.com The general structure of a biphenyl group linked to a carboxylic acid provides a versatile platform for designing molecules that can interact with specific biological targets. ontosight.aiontosight.ai

Overview of Key Research Areas and Unexplored Potentials

The primary research area for this compound and its close analogs is in the development of enzyme inhibitors, particularly for cardiovascular diseases. nih.govgoogle.com The synthesis of various derivatives and their evaluation in preclinical models is a major focus. nih.gov This includes optimizing the length of the alkyl chain, the substitution pattern on the biphenyl rings, and the nature of the acidic functional group to enhance potency and pharmacokinetic properties. nih.gov

One area of unexplored potential lies in the application of these compounds to other therapeutic targets. The structural motifs present in this compound could be relevant for inhibiting other enzymes or interacting with various receptors. For example, compounds with a 1,3,4-oxadiazole-2-ylthioalkanoic acid structure have been identified as inhibitors of gene transcription, suggesting that modifications to the core structure of this compound could lead to novel therapeutic applications in areas like fibrosis. nih.gov

Additionally, the use of advanced synthetic methodologies, such as flow chemistry or biocatalysis, for the preparation of these compounds remains an area for further exploration. These techniques could offer more efficient and sustainable routes to these valuable molecules. The study of the solid-state properties of these compounds, such as crystallinity and polymorphism, is also crucial for their development as pharmaceutical agents. google.com

| Property | Value |

| Chemical Formula | C17H18O2 |

| Molecular Weight | 254.32 g/mol |

| IUPAC Name | 5-([1,1'-biphenyl]-4-yl)pentanoic acid |

| CAS Number | 51994-31-1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-phenylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-17(19)9-5-4-6-14-10-12-16(13-11-14)15-7-2-1-3-8-15/h1-3,7-8,10-13H,4-6,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKWHHLDSGRVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622550 | |

| Record name | 5-([1,1'-Biphenyl]-4-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51994-31-1 | |

| Record name | 5-([1,1'-Biphenyl]-4-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 5 4 Biphenylyl Valeric Acid and Its Analogs

Established Synthetic Pathways for Biphenylyl Valeric Acid Scaffolds

Traditional synthesis of the biphenylyl valeric acid core structure often relies on foundational organic reactions such as alkylation and acylation, followed by reduction steps. A common approach involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl (B1667301) structure, which can then be further modified. ajgreenchem.comresearchgate.net For instance, a substituted bromobenzoic acid can be coupled with an aryl boronic acid using a palladium catalyst to create the biphenyl carboxylic acid backbone. researchgate.net

Friedel-Crafts reactions are a cornerstone for attaching alkyl and acyl groups to aromatic rings like biphenyl. chemistrytalk.orglibretexts.orgmasterorganicchemistry.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the biphenyl ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The process involves the formation of a carbocation electrophile that then attacks the aromatic ring. masterorganicchemistry.comyoutube.com A significant consideration in this method is the potential for carbocation rearrangements, which can lead to a mixture of products. chemistrytalk.orglibretexts.org

Friedel-Crafts Acylation: To add an acyl group (R-C=O), an acyl halide or anhydride (B1165640) is used with a Lewis acid catalyst. chemistrytalk.orglibretexts.org This reaction forms a resonance-stabilized acylium ion, which is less prone to rearrangement than the carbocations in alkylation, thus offering better control over the product structure. libretexts.org The resulting ketone can then be reduced to the desired alkyl chain, for example, through a Clemmensen or Wolff-Kishner reduction. youtube.com A primary synthesis method for a derivative, 5-(4-biphenylyl)-3-methylvaleric acid, involves the reduction of 5-(4-biphenylyl)-5-oxo-3-methylvaleric acid, which is typically formed via an acylation reaction. vulcanchem.com

Table 1: Comparison of Friedel-Crafts Alkylation and Acylation

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

| Reagent | Alkyl halide (R-X) + Lewis Acid (e.g., AlCl₃) | Acyl halide (RCOX) or Anhydride + Lewis Acid (e.g., AlCl₃) |

| Electrophile | Carbocation (R⁺) | Acylium ion ([R-C=O]⁺) |

| Rearrangement | Prone to carbocation rearrangements | No rearrangement of the acylium ion |

| Product | Alkylated aromatic ring | Acylated aromatic ring (ketone) |

Catalytic hydrogenation is a crucial step in the synthesis of 5-(4-biphenylyl)valeric acid derivatives, used for the reduction of various functional groups.

Reduction of Carbonyl Groups: Following Friedel-Crafts acylation, the resulting keto group in the valeric acid side chain is often reduced to a methylene (B1212753) group (CH₂) to yield the final alkyl chain.

Reduction of Unsaturation: Hydrogenation is used to saturate carbon-carbon double bonds that may be present in synthetic intermediates. chemrxiv.orgrsc.org This is particularly relevant when synthesizing derivatives from unsaturated precursors.

Selective Ring Hydrogenation: In some cases, selective hydrogenation of one of the aromatic rings of the biphenyl system is desired. This can be achieved by using specific catalysts like palladium on carbon (Pd/C) in solvents such as acetic acid or cyclohexane, which favor the saturation of only one ring. google.com The choice of catalyst, whether heterogeneous (e.g., Pd, Pt, Rh) or homogeneous, and reaction conditions (temperature, pressure) are critical for achieving high selectivity and yield. google.comgoogle.comtue.nl For instance, a process for preparing derivatives uses transition metal catalysts like palladium for hydrogenation under heterogeneous conditions. google.com

Advanced Methodologies in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) offers significant advantages for creating libraries of compounds like biphenylyl valeric acid analogs, including ease of purification and the ability to drive reactions to completion using excess reagents. researchgate.netacs.org

The choice of linker is critical in SPOS, as it tethers the molecule to the solid support during the synthesis and must be cleavable to release the final product in high yield. combichemistry.com For the synthesis of carboxylic acids, several linkers are commonly employed. combichemistry.comnih.govku.dk

Wang Resin and SASRIN Resin: The Wang linker is widely used for anchoring carboxylic acids. combichemistry.com Cleavage is typically achieved with trifluoroacetic acid (TFA). The more acid-labile Super Acid Sensitive Resin (SASRIN) linker, a methoxy-substituted version of the Wang linker, allows for cleavage under milder acidic conditions. combichemistry.com

Merrifield Resin: This is the original linker used in solid-phase synthesis, where the carboxylic acid is attached via a benzyl (B1604629) ester linkage and is typically cleaved using strong acids like hydrogen fluoride (B91410) (HF). combichemistry.com

Phenanthridine (B189435) Linkers: These novel linkers are stable to a wide range of reaction conditions (acidic, basic, reductive) and are cleaved using cerium ammonium (B1175870) nitrate (B79036) (CAN) in an oxidative process, yielding products with high purity. acs.org

Table 2: Common Linkers for Solid-Phase Synthesis of Carboxylic Acids

| Linker | Resin Support | Attachment | Cleavage Condition |

| Merrifield | Polystyrene | Benzyl ester | Strong acid (e.g., HF) |

| Wang | Polystyrene, TentaGel | Benzyl ester | Moderate acid (e.g., TFA) |

| SASRIN | Polystyrene | Methoxy-substituted benzyl ester | Mild acid |

| Phenanthridine | Polymeric supports | Disubstituted amide | Oxidative (Cerium Ammonium Nitrate) |

Studies have shown that the choice of resin and linker significantly impacts cleavage efficiency. For example, biphenyl derivatives synthesized on a Rink amide resin can be cleaved with acid to yield the corresponding acetamide (B32628) in varying yields depending on the synthetic route. researchgate.net The efficiency of reductive amination itself can be optimized by the choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, and reaction conditions. ajrconline.orgpsu.edulsu.edu The purity of the final cleaved product is a direct measure of the combined efficiencies of the on-resin reactions and the final cleavage step. acs.org For instance, using phenanthridine linkers, cleavage can occur rapidly (around 5 minutes) to yield products with purities often exceeding 95%. acs.org

Enantioselective Synthesis and Stereocontrol Approaches

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). As such, controlling the stereochemistry during synthesis is critical.

Enantioselective synthesis of biphenylyl valeric acid derivatives aims to produce a single enantiomer. This can be achieved through several strategies:

Asymmetric Catalysis: This involves using a chiral catalyst to favor the formation of one enantiomer over the other. For example, asymmetric hydrogenation of a prochiral precursor, such as an α,β-unsaturated carboxylic acid derivative, can produce a chiral center with high enantiomeric excess (ee). researchgate.net Nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been shown to produce chiral propionic acids with up to 99.4% ee. researchgate.net

Biocatalysis: Enzymes, such as lipases or oxidoreductases, can be used as highly selective catalysts. nih.govmdpi.com Lipases are particularly effective for the kinetic resolution of racemic mixtures of esters or carboxylic acids, where the enzyme selectively reacts with one enantiomer, allowing for the separation of the two. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. scispace.com After the desired chiral center is created, the auxiliary is removed. This method has been used in the diastereoselective alkylation of intermediates to create specific stereoisomers. scispace.com

For example, the synthesis of chiral 4-aminopentanoic acid derivatives, which share a structural motif with the valeric acid backbone, has been achieved via diastereoselective synthesis using chiral amines or through asymmetric catalytic hydrogenation. researchgate.net

Preparation of Chiral Intermediates

The stereoselective synthesis of analogs of this compound, such as sacubitril, relies heavily on the preparation of key chiral intermediates. researchgate.net One notable strategy involves the use of chiral amine transfer (CAT) reagents. researchgate.net This process can start from readily available materials like biphenyl bromide and 4-pentynoic acid. A key transformation in this pathway is the E-selective construction of a γ-ylidene-butenolide, which is then converted to its corresponding ene-lactam using a chiral amine. researchgate.net

Another approach involves the synthesis of intermediates that can be used in the preparation of NEP (Neutral Endopeptidase) inhibitors. These processes are aimed at producing compounds with a γ-amino-δ-biphenyl-α-methylalkanoic acid backbone. google.com Biocatalytic processes also offer a powerful method for preparing chiral intermediates for pharmaceuticals. nih.gov For instance, enzymes can be employed for the stereoselective synthesis of precursors, offering high enantiomeric purity under mild reaction conditions. nih.gov

A common intermediate in the synthesis of related compounds is (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(amino)-2-methylpentanoic acid ethyl ester hydrochloride, which serves as a crucial building block for further derivatization. researchgate.net

Diastereoselective and Enantioselective Transformations

Achieving the desired stereochemistry in the final molecule often hinges on specific diastereoselective and enantioselective transformation steps. In the synthesis of sacubitril, a substrate-controlled diastereoselective reduction of the ene-lactam intermediate is a key transformation, which can be accomplished using reducing agents like Et3SiH or through catalytic hydrogenation (Pd/C, H₂). researchgate.net

However, achieving high selectivity can be challenging. For example, the hydrogenation of N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester in the presence of palladium on charcoal was found to yield a mixture of diastereomers. google.com To overcome such selectivity issues, advanced catalytic systems are employed. The use of chiral homogeneous catalysts, such as Ru–Mandyphos, in tailored biphasic reaction media has been shown to be effective for the diastereoselective synthesis of pharmaceutically relevant 4-aminopentanoic acid derivatives. researchgate.net This method allows for facile product isolation and effective recycling of the catalyst. researchgate.net

Enzymatic methods are also prominent in achieving high enantioselectivity. Biocatalytic desymmetrization and dynamic kinetic resolution are powerful strategies for producing enantioenriched atropisomers and other chiral molecules. acs.org For example, ketoreductases and oxidases can be used for the atroposelective reduction or oxidation of prochiral substrates. acs.org

Table 1: Examples of Catalytic Systems in Asymmetric Transformations

| Transformation Type | Catalyst/Reagent | Substrate Type | Key Feature |

|---|---|---|---|

| Diastereoselective Reduction | Et₃SiH or Pd/C, H₂ | Ene-lactam | Substrate-controlled reduction to form specific diastereomers. researchgate.net |

| Diastereoselective Hydrogenation | Ru–Mandyphos | Aminopentanoic acid precursor | Biphasic system with aqueous NaOH allows for high diastereoselectivity and catalyst recycling. researchgate.net |

| Enantioselective Hydrogenation | Nickel-phosphine complexes | Aliphatic ketoacids | The choice of ligand is significant in the reduction of levulinic acid to γ-valerolactone. mdpi.com |

| Biocatalytic Desymmetrization | Ketoreductases/Oxidases | Prochiral molecules | Enzymatic reaction provides access to enantioenriched atropisomers. acs.org |

Development of Novel Derivatization and Analogue Generation Methods

To explore the structure-activity relationships (SAR) and identify molecules with improved biological profiles, the development of methods for generating derivatives and diverse compound libraries is essential.

Synthesis of Substituted Valeric Acid Derivatives

Various synthetic methods have been developed to create substituted derivatives of biphenyl valeric acid. These modifications can be made to different parts of the molecule, including the biphenyl core and the valeric acid side chain.

One common strategy for modifying the biphenyl moiety is the Suzuki cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the introduction of a wide range of substituents onto the biphenyl ring system, leading to the synthesis of 4'-substituted biphenyl-4-carbaldehydes, which can then be oxidized to the corresponding carboxylic acids. nih.gov Another method is the Friedel-Crafts acylation of biphenyl, which can be used to introduce carbonyl groups that serve as handles for further derivatization. nih.gov

Amide derivatives are also frequently synthesized. For instance, a series of substituted 4-biphenylamides was prepared through the condensation of 4-biphenyl acetyl chloride with various primary amines. asianpubs.org This involves first converting the carboxylic acid to its more reactive acid chloride form using an agent like thionyl chloride. asianpubs.org

Table 2: Methods for Synthesizing Substituted Derivatives

| Synthetic Method | Target Modification | Reagents/Conditions | Resulting Derivative Type |

|---|---|---|---|

| Suzuki Cross-Coupling | Biphenyl Ring | Palladium catalyst, aryl boronic acids/esters, aryl halides | 4'-Substituted biphenyls. nih.gov |

| Friedel-Crafts Acylation | Biphenyl Ring | Lewis acid (e.g., AlCl₃), acyl chloride | 4'-Acyl biphenyls. nih.gov |

| Amide Coupling | Carboxylic Acid Group | Thionyl chloride, then primary amine | Biphenyl acetamides/valeramides. asianpubs.org |

| Chlorination | Aliphatic Chain | Thionyl chloride or other chlorinating agents | Chloro-substituted pentanoic acids. |

Creation of Diverse Compound Libraries for Biological Screening

The generation of compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening (HTS) to identify novel bioactive molecules. vipergen.com These libraries are systematically curated collections of small molecules with varied structural motifs and physicochemical properties. vipergen.com

There are two main types of libraries:

Diversity-based libraries are designed to cover a broad chemical space, increasing the probability of finding hits for new or poorly understood biological targets. lifechemicals.com The goal is to maximize structural diversity to explore a wide range of potential molecular interactions. lifechemicals.com

Target-focused libraries are collections of compounds designed to interact with a specific protein or a family of related targets, such as kinases or ion channels. nih.gov This approach leverages existing structural knowledge of the target to design molecules with a higher probability of binding, often resulting in higher hit rates during screening. nih.gov

The synthesis of derivatives of this compound can be integrated into these library generation efforts. By applying the derivatization methods described previously, a large number of analogs can be systematically produced and formatted in microtiter plates for automated HTS campaigns. researchgate.netlifechemicals.com This allows for the rapid evaluation of thousands of compounds against specific biological assays, facilitating the discovery of lead compounds for further optimization. curiaglobal.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of the Biphenyl (B1667301) Moiety on Molecular Interactions

The biphenyl group is a crucial pharmacophore, primarily responsible for anchoring the molecule to its biological target through hydrophobic and van der Waals interactions. nih.govresearchgate.net Its orientation and substitution pattern are key determinants of activity.

In a study of biphenyl antimicrobial peptidomimetic amphiphiles, various positional isomers were synthesized to investigate the role of substituent positioning. The results showed that changes in the molecular shape had a significant impact on antibacterial efficacy, particularly against Gram-negative bacteria. nih.govnih.gov For example, moving the substituent from one position to another resulted in notable variations in the Minimum Inhibitory Concentration (MIC), as illustrated in the table below.

| Compound/Isomer | Target Organism | Activity (MIC) |

| Positional Isomer 2 | Acinetobacter baumannii | 4 µg/mL (4x increase) |

| Positional Isomer 3 | Acinetobacter baumannii | 4 µg/mL (4x increase) |

| Positional Isomer 4 | Pseudomonas aeruginosa | 2 µg/mL (4-8x increase) |

| Positional Isomer 4 | Escherichia coli | 2 µg/mL (4-8x increase) |

| Positional Isomer 7 | Acinetobacter baumannii | 4 µg/mL (4x increase) |

This table illustrates how changing the position of substituents on a biphenyl core can significantly alter antimicrobial potency against various bacterial strains. Data sourced from studies on biphenyl peptidomimetic amphiphiles. nih.govnih.gov

Similarly, research on biphenylcarboxylic acid analogs showed that para- and meta-substituted compounds exhibited high inhibitory activity on glyceride synthesis, while ortho-substituted analogs had low or no inhibition due to steric hindrance between the phenyl ring and the carboxyl group. nih.gov This highlights that the specific connection point of the valeric acid chain to the biphenyl structure (i.e., at the 4-position in 5-(4-Biphenylyl)valeric acid) is critical for optimal interaction with its biological target.

The biphenyl moiety's lipophilic nature makes it ideal for binding within hydrophobic pockets of proteins and enzymes. nih.gov Structure-based design studies of various inhibitors have shown that the biphenyl group often orients itself to maximize contact with nonpolar amino acid residues in the target's binding site, such as in the S1' subsite of neprilysin. nih.gov This interaction displaces water molecules and contributes favorably to the binding energy, leading to higher affinity and potency.

The flexibility of the bond connecting the two phenyl rings allows the biphenyl group to adopt a twisted conformation, enabling it to fit into narrow, constrained hydrophobic pockets. researchgate.net This conformational adaptability is a key feature that allows biphenyl-containing molecules to serve as effective ligands for a diverse range of biological targets. nih.govnih.gov The addition of small substituents to the biphenyl rings can further enhance binding affinity by filling more of the available space within the hydrophobic pocket and establishing additional van der Waals contacts. nih.gov

Impact of the Valeric Acid Chain and Terminal Functionality Modifications

The valeric acid portion of the molecule serves as a linker of optimal length and also provides a terminal functional group, the carboxylic acid, which is crucial for binding and can be modified to alter the compound's properties.

The terminal carboxylic acid is often a key interaction point with biological targets, frequently forming hydrogen bonds or ionic interactions with residues in the active site. Derivatization of this group is a common strategy in medicinal chemistry to modulate a compound's activity, selectivity, and pharmacokinetic properties. thermofisher.comnih.gov

Common derivatives include esters, amides, and N-hydroxyamides (hydroxamic acids). thermofisher.comucf.edu

Esters : Converting the carboxylic acid to an ester, such as a methyl ester, can serve as a prodrug strategy. In a study of biphenyl-4-carboxylic acid derivatives, esterification had a determinant effect on antifungal activity. jocpr.com

N-hydroxyamides : The replacement of the carboxylic acid with an N-hydroxyamide (hydroxamic acid) group can be particularly significant. This functional group is a strong metal-chelating moiety and is often incorporated into inhibitors of metalloenzymes. nih.gov SAR studies on macrocyclic hydroxamic acids containing biphenylmethyl derivatives found that these compounds were potent and selective inhibitors of enzymes like TNF-alpha converting enzyme (TACE). nih.gov

| Functional Group | Potential Role/Activity |

| Carboxylic Acid | Parent group, often involved in ionic/hydrogen bonding. |

| Methyl Ester | Can act as a prodrug, may alter cell permeability. |

| N-hydroxyamide | Potent metal-chelating group, used for metalloenzyme inhibition. nih.gov |

This table summarizes the impact of modifying the terminal carboxylic acid group on the potential biological function of the molecule.

Modifying the five-carbon valeric acid chain can also have a profound impact on the structure-activity relationship. Adding substituents to this aliphatic linker can introduce new chiral centers, alter the molecule's conformation, and provide additional points of interaction with the target protein.

For instance, in a related series of substituted biphenyl butanoic acid derivatives designed as neprilysin inhibitors, adding a methyl group to the aliphatic chain resulted in a compound with improved inhibitory potency compared to the unsubstituted analog. nih.gov Such substitutions can fill small voids within the binding pocket, leading to enhanced affinity. Studies on other pentanoic acid derivatives have also shown that substitutions on the chain are critical for cytotoxic properties against cancer cell lines. nih.gov The nature and position of these substituents must be carefully selected, as bulky groups can also introduce steric clashes that reduce binding affinity.

Stereochemical Determinants of Biological Activity

Stereochemistry is a fundamental aspect of drug action, as biological targets like enzymes and receptors are chiral environments. nih.gov If substitutions on the valeric acid chain of this compound create a chiral center, the resulting enantiomers (R and S forms) can exhibit significantly different biological activities. nih.gov

This difference arises because one enantiomer may orient the key binding groups (like the biphenyl moiety and the terminal carboxylate) in a three-dimensional arrangement that is optimal for binding to the target, while the other enantiomer cannot achieve this same fit. This stereoselectivity can affect not only target binding but also metabolic pathways and cellular uptake. nih.gov Studies on various chiral compounds have consistently shown that only one stereoisomer often accounts for the majority of the desired biological effect, underscoring the critical importance of stereochemistry in drug design. nih.gov

Computational Approaches to Structure-Activity Analysis

Computational chemistry provides powerful tools to investigate and predict the activity of molecules like this compound, accelerating drug discovery and design. srmist.edu.in

In silico modeling encompasses a variety of computational techniques used to simulate the interaction between a ligand (the drug molecule) and its biological target. mdpi.com These methods are essential for understanding binding mechanisms and predicting the affinity of new compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For biphenyl derivatives, docking studies can elucidate how the molecule fits into the active site of enzymes like COX-1 and COX-2. The calculations estimate the binding affinity, often expressed as a docking score, which helps in ranking potential drug candidates. nih.gov Successful docking requires a precise fit, governed by complementary shapes and favorable intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

Pharmacophore Modeling: A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. semanticscholar.orgtau.ac.il For anti-inflammatory biphenyl carboxylic acids, typical pharmacophoric features include an acidic center (the carboxyl group) and two aromatic rings. medcraveonline.com By identifying a common pharmacophore from a set of active molecules, researchers can design new compounds that retain these critical features, thereby having a higher probability of being active. nih.gov

| Modeling Technique | Principle | Application for Biphenyl Derivatives |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor's active site. researchgate.net | Simulating the binding of this compound to COX enzymes to predict inhibitory potential. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. semanticscholar.org | Designing new analogs by ensuring they contain key features like aromatic rings and an acidic group. medcraveonline.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orglongdom.org QSAR models are powerful predictive tools in drug design. nih.gov

The process involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors quantify physicochemical properties such as hydrophobicity (logP), electronic properties (Hammett constants), and steric properties (Taft's constants). srmist.edu.in A mathematical model, often using multiple linear regression, is then developed to create an equation that relates these descriptors to the biological activity. medcraveonline.comnih.gov

For biphenyl carboxamide analogs with anti-inflammatory activity, QSAR studies have successfully created models with good predictive power (e.g., R² values of 0.800). medcraveonline.com These models can identify which molecular properties are most important for activity and can be used to predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. scholarsresearchlibrary.com

Biological Activities and Mechanistic Investigations of 5 4 Biphenylyl Valeric Acid and Its Derivatives

Modulatory Effects on Specific Biological Targets

The structural scaffold of 5-(4-biphenylyl)valeric acid has served as a foundational element in the exploration of various biological activities. Its derivatives have been synthesized and investigated for their potential to modulate specific biological targets, leading to a range of therapeutic applications. The biphenyl (B1667301) group, connected to a flexible valeric acid chain, provides a versatile template for interacting with the active sites of diverse enzymes.

Research into derivatives of this compound has revealed a significant capacity for enzyme inhibition across several classes of enzymes. These investigations are crucial for understanding the compound's mechanism of action and for the development of targeted therapeutic agents.

Derivatives of this compound have been identified as potent hypolipidemic agents. Studies have shown that modifications to the aryl group and the valeric acid chain can lead to compounds with significant effects on serum cholesterol and triglyceride levels.

One study highlighted that several 5-aryl-3-methylvaleric acid derivatives are more potent hypolipidemic agents than 5-(4-biphenylyl)-3-methylvaleric acid. nih.gov The most active compound in this series, 5-(4-phenylsulfonylphenyl)-3-methylvaleric acid, demonstrated a substantial reduction in both serum cholesterol and triglycerides in normal rats. nih.gov The primary effect observed for most compounds in the series was a significant lowering of serum triglyceride levels. nih.gov

| Compound | Effect on Serum Cholesterol | Effect on Serum Triglycerides |

|---|---|---|

| 5-(4-phenylsulfonylphenyl)-3-methylvaleric acid | 45% Reduction | 60% Reduction |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation, making them a key target in cancer therapy. dovepress.comresearchgate.net The inhibition of HDACs has emerged as a promising strategy for cancer treatment. dovepress.com The biphenyl group has been incorporated into the design of various HDAC inhibitors.

A series of hydroxamic acid-based HDAC inhibitors featuring a cinnamic spacer capped with a substituted phenyl group were designed and synthesized. nih.gov These compounds, which include biphenyl-4-yl-acrylohydroxamic acid derivatives, were developed based on a model of the HDAC2 binding site. nih.gov This research underscores the utility of the biphenyl scaffold in creating molecules that can effectively interact with the active sites of histone deacetylases.

| Compound Class | Target | Therapeutic Implication |

|---|---|---|

| Biphenyl-4-yl-acrylohydroxamic acid derivatives | Histone Deacetylase (HDAC) | Anticancer Activity |

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Their dysregulation is linked to pathological conditions such as cancer and arthritis. nih.gov The biphenyl moiety has been used as a structural component in the design of MMP inhibitors.

A study on biphenyl substituted lysine derivatives found that these compounds act as recognition elements for MMP-2 and MMP-9. nih.govnih.gov These derivatives exhibited inhibitory activity in the low nanomolar to low micromolar range, with a notable selectivity for MMP-2 over MMP-9. nih.govnih.gov This research demonstrates that the biphenyl structure can be effectively utilized to create potent and selective inhibitors of specific matrix metalloproteinases.

| Compound Class | Target Enzyme | Reported IC50 Range | Selectivity |

|---|---|---|---|

| Biphenyl substituted lysine derivatives | MMP-2 | 3 nM to 8 µM | Up to >160-fold for MMP-2 |

| MMP-9 | 350 nM to 60 µM |

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the development of anticoagulant drugs. Derivatives of biphenyl-pentanoic acid have been investigated as inhibitors of this enzyme.

One such derivative, (2RS)-(3′-amidino-3-biphenylyl)-5-(4-pyridylamino)pentanoic acid, also known as FX-2212, has been shown to inhibit Factor Xa activity by 50% at a concentration of 272 nM. This compound demonstrates how the biphenyl-valeric acid scaffold can be adapted to target specific serine proteases involved in blood coagulation.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| (2RS)-(3′-amidino-3-biphenylyl)-5-(4-pyridylamino)pentanoic acid (FX-2212) | Factor Xa | 272 nM |

The simultaneous inhibition of multiple enzymes is an emerging strategy in drug development, particularly in cancer therapy. The dual inhibition of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) has shown synergistic anti-tumor effects. nih.gov This approach provides a rationale for designing single molecules that can target both enzymes.

While specific derivatives of this compound as dual PI3K/HDAC inhibitors are not extensively documented in the reviewed literature, the development of such dual inhibitors often involves combining pharmacophores for each target. For instance, a PI3K pharmacophore can be linked to a hydroxamic acid moiety, a common feature in HDAC inhibitors, to create a dual-action molecule. This strategy highlights a potential avenue for the future development of derivatives of this compound, leveraging its structural features for multi-target inhibition.

Receptor Binding and Activation Studies

Research into the receptor binding profiles of biphenyl derivatives has revealed specific interactions with various receptors. A series of peripherally-acting 5-HT4 receptor antagonists were developed by combining an acidic biphenyl group with the scaffold of piboserod (SB207266) nih.gov. Within this series, carboxylic acid 21 was identified as a potent 5-HT4 receptor antagonist, though it also displayed moderate affinity for the AT1 receptor nih.gov. The corresponding methyl ester, compound 20, demonstrated binding affinities in the low picomolar range for the 5-HT4 receptor nih.gov.

Studies on fatty acids, which share structural similarities with the valeric acid side chain of this compound, have shown interactions with several receptors. For instance, major fatty acid constituents of Saw Palmetto Extract, such as lauric acid, oleic acid, myristic acid, and linoleic acid, have been found to bind to α1-adrenergic, muscarinic, and 1,4-dihydropyridine (1,4-DHP) calcium channel antagonist receptors nih.gov.

Therapeutic Potential and Preclinical Evaluation in Disease Models

Metabolic Disorders and Lipid Homeostasis Research

Valeric acid and its derivatives have been investigated for their roles in metabolic regulation. Dimethylguanidino valeric acid (DMGV), a related metabolite, has been identified as a marker for fatty liver disease, incident coronary artery disease, and incident diabetes nih.gov. Studies in mice have shown that diets high in sucrose or fat can lead to increased plasma concentrations of DMGV nih.gov. Specifically, a high-sucrose diet was found to promote the conversion of asymmetric dimethylarginine (ADMA) into DMGV nih.gov.

The broader class of phenolic acids is also recognized for its potential in managing metabolic complications banglajol.info. Furthermore, research on various chemical compounds has highlighted the importance of lipid homeostasis in disease models, with disruptions in this balance being a target for therapeutic intervention nih.gov.

Anti-inflammatory and Immunomodulatory Activities

Biphenyl-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. A study involving novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides showed that these compounds exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model nih.govresearchgate.net.

The broader class of phenolic acids, to which this compound belongs, is known to possess anti-inflammatory and immunomodulatory potential. These compounds can modulate the immune system by regulating the production of cytokines mdpi.commdpi.com. They can either promote a pro-inflammatory state through the release of cytokines like IL-1β, IL-6, and TNF-α, or an anti-inflammatory state via the production of IL-10 and IL-4 mdpi.com. Phenolic acids exert their effects by influencing key signaling pathways such as NF-κB and MAPK frontiersin.org. For instance, vanillic acid has been shown to alleviate inflammation by inhibiting the phosphorylation of IκBα frontiersin.org. Similarly, flavonoids, another class of phenolic compounds, can modulate immune responses by affecting the expression of pro-inflammatory cytokines and surface activation molecules nih.gov.

Antineoplastic and Antitumor Efficacy

The anticancer potential of biphenyl compounds and their derivatives has been a subject of investigation. For example, hydroxylated biphenyl compounds have demonstrated antitumor effects against malignant melanoma cells nih.gov. Similarly, various 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs have been analyzed for their antitumor activity in different cancer cell lines, with some showing potency in inducing apoptosis selectively in cancer cells nih.gov.

Valeric acid and its derivatives have been shown to influence cell cycle progression and induce apoptosis in cancer cells. Valeric acid has been found to induce cell cycle arrest at the G1 phase in Chinese Hamster Ovary (CHO) cells nih.gov. Another related compound, 4-phenylbutyric acid (PBA), inhibits the proliferation of gastric carcinoma cells in a dose- and time-dependent manner, causing cell cycle arrest at the G0/G1 and G2/M or S phases depending on the cell line and concentration nih.gov.

The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. Novel hydroxylated biphenyl compounds have been shown to dose-dependently induce apoptosis in malignant melanoma cells nih.gov. Studies on other structurally related compounds, such as certain 4-thiazolidinone derivatives, have revealed their ability to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways mdpi.com. This is evidenced by a reduction in mitochondrial membrane potential and activation of caspases 7, 8, 9, and 10 mdpi.com. The evasion of apoptosis is a hallmark of cancer, and the upregulation of inhibitor of apoptosis proteins (IAPs) is often observed in tumors nih.gov. Therefore, compounds that can induce apoptosis are of significant therapeutic interest.

Table 1: Effects of Biphenyl and Valeric Acid Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| Valeric acid | CHO | G1 phase cell cycle arrest | nih.gov |

| 4-Phenylbutyric acid | SGC-7901 (gastric) | G0/G1 and G2/M phase arrest | nih.gov |

| 4-Phenylbutyric acid | MGC-803 (gastric) | G0/G1 and S phase arrest | nih.gov |

| Hydroxylated biphenyl compounds (11 and 12) | Malignant Melanoma | Dose-dependent apoptosis induction | nih.gov |

| 4-Thiazolidinone derivatives | MCF-7 (breast) | Apoptosis via intrinsic and extrinsic pathways | mdpi.com |

| 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol | NCI-H460 (lung) | G2/M phase cell cycle arrest and apoptosis | nih.gov |

The anticancer effects of biphenyl and valeric acid derivatives are often mediated through their interaction with various cancer-related signaling pathways. For instance, 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol has been shown to induce apoptosis in lung cancer cells by reducing the activity of the PI3K/AKT/NF-κB pathway nih.gov. The PI3K/Akt pathway is a crucial signaling cascade that is often stimulated in cancer due to the loss or downregulation of the tumor suppressor PTEN nih.gov.

Natural compounds frequently exert their anticancer effects by targeting multiple cellular signaling pathways, including NF-κB, MAPK, and Akt nih.gov. For example, the anticancer activity of quillaic acid derivatives has been linked to the modulation of NF-κB and MAPK pathways frontiersin.org. Similarly, 5-aminolevulinic acid-based photodynamic therapy has been found to induce apoptosis in oral cancer cells through the NF-κB/JNK pathway nih.gov. Berbamine, another natural compound, has been shown to exert its anticancer effects by regulating pathways such as MEK/ERK and JAK/STAT mdpi.com. The modulation of these pathways can affect a wide range of cellular processes including proliferation, survival, and angiogenesis semanticscholar.org.

Neurological Disorder Investigations

Research into 5-phenyl valeric acid (5PVA), a derivative of this compound, has revealed its potential as a therapeutic candidate for neurological conditions, particularly those involving protein aggregation, such as Parkinson's disease.

The abnormal accumulation and aggregation of fibrillar α-synuclein are central to the pathology of Parkinson's disease. nih.gov Studies have demonstrated that 5-phenyl valeric acid (5PVA) possesses a notable anti-aggregation ability against α-synuclein. In vitro investigations have confirmed this effect, and further research in animal models has substantiated these findings. nih.gov In rats with rotenone-induced Parkinson's-like symptoms, treatment with 5PVA led to a significant suppression in the expression of various markers related to protein folding and heat-shock proteins. nih.gov This suggests that 5PVA functions as a chemical chaperone, a molecule that assists in the proper folding of proteins and prevents their aggregation, thereby showing potential for mitigating the core pathology of synucleinopathies. nih.gov

Beyond its anti-aggregation effects, 5PVA has demonstrated direct neuroprotective properties. In laboratory settings, 5PVA showed protective effects on SHSY5Y neuroblastoma cells that were exposed to the neurotoxin rotenone. nih.gov Animal studies have provided further evidence of its neuroprotective capacity. In a rat model of Parkinson's disease, administration of 5PVA resulted in significant improvements in both memory and motor activity. nih.gov Histopathological examination of mid-brain tissue from these animals revealed a normal neuronal histoarchitecture compared to the untreated Parkinson's disease group, indicating a preservation of brain cell structure. nih.gov

| Model System | Compound | Key Findings | Reference |

| In Vitro (SHSY5Y cells) | 5-Phenyl valeric acid (5PVA) | Exhibited neuroprotective effects against rotenone-induced toxicity. | nih.gov |

| In Vivo (Rotenone-induced PD rats) | 5-Phenyl valeric acid (5PVA) | Improved memory and motor activity; preserved normal neuronal architecture. | nih.gov |

Gastrointestinal Tract Disorders, e.g., Ulcerative Colitis

Investigations into valeric acid (VA), a related short-chain fatty acid, have highlighted its potential role in managing gastrointestinal inflammatory disorders like ulcerative colitis (UC). Studies involving human patients and murine models of colitis have identified an alteration of short-chain fatty acids from gut microbes. Notably, the levels of valeric acid were found to be consistently and negatively related to the severity of UC. This correlation suggests that lower levels of VA are associated with more severe disease. Therapeutically, the replenishment of VA in a dextran sodium sulfate-driven murine colitis model conferred resistance to the condition, underscoring its potential as a protective agent in inflammatory bowel diseases.

Cardiovascular System Regulation and Blood Pressure Modulation

Valeric acid (VA) has been shown to exert effects on the cardiovascular system, specifically in the regulation of blood pressure. In studies using anesthetized rats, exogenously administered VA produced a dose-dependent decrease in arterial blood pressure. nih.govresearchgate.net At higher doses, a reduction in heart rate was also observed. nih.govresearchgate.net Further ex vivo experiments on isolated arteries showed that VA induces vasodilation in both mesenteric and gracilis muscle arteries. nih.govresearchgate.net The colon, a primary site of microbiota metabolism, contains physiological concentrations of VA, and studies have shown that when administered into the colon, VA is rapidly absorbed and distributed to tissues involved in blood pressure control. nih.gov

| Parameter | Effect of Valeric Acid (VA) Administration | Experimental Model | Reference |

| Arterial Blood Pressure | Dose-dependent decrease | Anesthetized rats | nih.govresearchgate.net |

| Heart Rate | Lowered at higher doses | Anesthetized rats | nih.govresearchgate.net |

| Vascular Tone | Dilation of mesenteric and gracilis muscle arteries | Ex vivo artery segments | nih.govresearchgate.net |

Radioprotective Effects on Hematopoietic and Gastrointestinal Systems

Exposure to high levels of radiation can cause significant damage to sensitive biological systems, particularly the hematopoietic (blood-forming) and gastrointestinal systems. Research has identified valeric acid (VA) as a potential agent for mitigating radiation-induced injuries. nih.govnih.govresearchgate.net In preclinical studies, the administration of VA to mice exposed to total body irradiation elevated their survival rate. nih.govresearchgate.net The protective effects were evident in both the hematopoietic and gastrointestinal systems. VA was shown to protect hematogenic organs and improve the function and epithelial integrity of the gastrointestinal tract in irradiated mice. nih.govnih.govresearchgate.net These findings suggest that VA may serve as a therapeutic option to alleviate complications associated with radiotherapy. nih.gov

Elucidation of Molecular Mechanisms of Action

The therapeutic effects of 5-phenyl valeric acid and valeric acid are underpinned by distinct molecular mechanisms across different biological systems.

In Neurological Disorders : The neuroprotective activity of 5PVA is attributed to its role as a chemical chaperone that directly interferes with the aggregation of α-synuclein. nih.gov This action is complemented by its ability to reduce endoplasmic reticulum stress and suppress the expression of heat-shock and protein folding markers, which are often elevated in neurodegenerative conditions. nih.gov

In Cardiovascular Regulation : The hypotensive effects of valeric acid appear to be mediated, at least in part, through G protein-coupled receptors. The blood pressure-lowering effect of VA was inhibited by an antagonist of GPR41/43 receptors, indicating the involvement of this signaling pathway. nih.gov The mechanism also involves direct vasodilation of peripheral arteries. nih.govresearchgate.net

In Radioprotection : The protective effects of valeric acid against radiation damage are linked to its influence on the gut microbiome and its ability to modulate specific protein expression. Oral administration of VA was found to restore the composition of enteric bacteria and reprogram the protein profile in the small intestine following radiation exposure. nih.govresearchgate.net A key protein identified in this protective mechanism is Keratin 1 (KRT1), which plays a pivotal role in the radioprotection conferred by VA. nih.govnih.govresearchgate.net

Investigation of Protein-Ligand Complex Formation

While direct studies on the protein-ligand complex formation of this compound are not extensively documented in publicly available research, its structural characteristics suggest a potential for interaction with specific protein families. As a derivative of valeric acid with a lipophilic biphenyl group, it is plausible that this compound interacts with fatty acid-binding proteins (FABPs). FABPs are a class of intracellular proteins that transport fatty acids and other lipophilic substances. These proteins feature a binding cavity that can accommodate such molecules, facilitating their transport and cellular activity. The interaction of various lipophilic drugs with FABPs has been demonstrated, suggesting that these proteins can bind a range of hydrophobic and amphipathic ligands.

The binding affinity of ligands to FABPs is influenced by factors such as the hydrophobicity of the ligand. Given the biphenyl moiety of this compound, a significant hydrophobic interaction with the binding pocket of FABPs could be anticipated. Such binding could modulate the biological activity of both the compound and the protein, potentially influencing lipid metabolism and signaling pathways. Further biophysical studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, would be necessary to confirm and characterize the specific interactions and to identify the protein targets of this compound.

Influence on Gene Expression and Protein Folding Pathways

The influence of this compound on gene expression and protein folding is an area of active investigation, with significant insights drawn from studies on the closely related compound, 4-phenylbutyric acid (4-PBA). 4-PBA is recognized as a chemical chaperone that can influence the protein folding environment within the cell.

Research on compounds structurally similar to this compound, such as 5-phenyl valeric acid (5PVA), has shown that they can act as chemical chaperones. In a rat model of Parkinson's disease, 5PVA was found to suppress the expression of various protein folding and heat-shock protein markers. This suggests a mechanism of action that involves the stabilization of protein conformations and the prevention of protein aggregation, which are hallmarks of many neurodegenerative diseases.

The broader impact of such compounds on gene expression is likely linked to their ability to alleviate stress on the endoplasmic reticulum (ER), a key organelle in protein synthesis and folding. By improving protein folding, these compounds can indirectly alter the expression of genes involved in the unfolded protein response (UPR), a cellular stress response pathway.

| Compound | Effect on Gene/Protein Expression | Model System |

| 5-phenyl valeric acid (5PVA) | Suppression of various protein folding and heat-shock protein markers | Rotenone-induced Parkinson's disease rats |

Modulation of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress)

A significant body of research points to the role of this compound derivatives in the modulation of cellular stress, particularly endoplasmic reticulum (ER) stress. ER stress occurs when the load of unfolded or misfolded proteins in the ER exceeds its folding capacity, triggering the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore protein homeostasis but can lead to cell death if the stress is prolonged or severe.

Compounds like 4-phenylbutyric acid (4-PBA), a structural analog of this compound, are well-established inhibitors of ER stress. 4-PBA functions as a chemical chaperone, a small molecule that can stabilize proteins and facilitate their proper folding. This action helps to reduce the accumulation of misfolded proteins in the ER, thereby alleviating stress.

Mechanistically, the UPR is initiated by three main ER-transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under ER stress, these sensors activate downstream signaling pathways that lead to the upregulation of ER chaperones and enzymes involved in protein folding and degradation. Studies on 4-PBA have demonstrated its ability to downregulate key markers of the UPR pathway.

| ER Stress Marker | Effect of 4-PBA Treatment | Significance in UPR Pathway |

|---|---|---|

| GRP78 (BiP) | Downregulation | Master regulator of UPR; binds to unfolded proteins. |

| p-PERK | Downregulation | Phosphorylated (active) form of PERK; initiates a signaling cascade to reduce protein translation. |

| p-IRE1α | Downregulation | Phosphorylated (active) form of IRE1α; activates XBP1 transcription factor. |

| ATF6 | Downregulation | Transcription factor that upregulates ER chaperones. |

| ATF4 | Downregulation | Transcription factor that controls the expression of genes involved in amino acid metabolism and antioxidant response. |

| CHOP | Downregulation | Pro-apoptotic transcription factor induced during severe ER stress. |

The ability of 4-PBA to mitigate ER stress across various disease models suggests that this compound may share a similar mechanism of action due to its structural similarity. This modulation of cellular stress responses is a critical aspect of its biological activity.

Regulation of Innate Immune Responses and Macrophage Activation

The innate immune system is the body's first line of defense against pathogens and cellular damage. Macrophages are key players in the innate immune response and can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) macrophages. The balance between M1 and M2 macrophage polarization is crucial for maintaining tissue homeostasis and resolving inflammation.

While direct evidence linking this compound to the regulation of innate immunity and macrophage activation is still emerging, the known effects of related compounds on cellular stress pathways provide a potential mechanistic link. ER stress is increasingly recognized as a modulator of immune responses. Chronic ER stress can promote inflammation and influence the activation state of immune cells, including macrophages.

By alleviating ER stress, compounds like this compound could potentially shift the balance of macrophage polarization away from a pro-inflammatory M1 phenotype towards a more anti-inflammatory M2 state. This could have significant implications in inflammatory diseases where excessive M1 macrophage activation contributes to tissue damage. Further research is needed to directly investigate the effects of this compound on macrophage polarization and the expression of key cytokines and surface markers associated with M1 and M2 phenotypes.

| Macrophage Phenotype | Key Functions | Potential Modulation by this compound (Hypothesized) |

| M1 (Pro-inflammatory) | Host defense, production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Downregulation of M1 polarization by reducing ER stress-induced inflammation. |

| M2 (Anti-inflammatory) | Tissue repair, production of anti-inflammatory cytokines (e.g., IL-10) | Promotion of M2 polarization, contributing to the resolution of inflammation. |

Preclinical Pharmacology and Translational Research

In Vivo Efficacy and Safety Profiling in Animal Models

Following promising in vitro results, the next step is to evaluate the compound's efficacy and safety in living organisms, typically in rodent models of human diseases.

The choice of an appropriate animal model is critical for the relevance of in vivo studies. For cancer research, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.govnih.gov The establishment of these models allows for the assessment of a compound's ability to inhibit tumor growth in a living system. For instance, orthotopic xenograft mouse models of liver cancer have been used to demonstrate the in vivo anticancer efficacy of lipid-based nanoparticle-encapsulated valeric acid. nih.govnih.gov The selection of the animal model depends on the specific type of cancer and the research question being addressed. mdpi.comnih.govinchem.org

During in vivo studies, tumor growth is monitored over time. In addition to tumor size, various biomarkers can be assessed to understand the compound's mechanism of action. For example, the expression of proliferation markers like Ki-67 can be measured in tumor tissues. nih.gov Physiological parameters of the animals, such as body weight and liver function, are also monitored to assess the compound's safety profile. inchem.org Studies on valeric acid in mouse models have shown that its administration can significantly reduce tumor burden and improve survival rates. nih.govnih.gov

Histopathological and Morphological Analyses of Affected Tissues

Histopathological analysis is a cornerstone of preclinical toxicology, providing critical insights into the morphological changes in tissues induced by a new chemical entity. This process involves the microscopic examination of tissue sections to identify any abnormalities, such as inflammation, cell death (necrosis or apoptosis), cellular proliferation, or changes in tissue architecture.

For a compound like 5-(4-Biphenylyl)valeric acid, which is an impurity of the neprilysin inhibitor Sacubitril, such analyses are vital. researchgate.net In preclinical studies, animals are administered the test compound, and major organs and tissues are subsequently collected for examination. mdpi.com These typically include the liver, kidneys, heart, lungs, spleen, and gastrointestinal tract. mdpi.com After necropsy, any macroscopic changes are noted. mdpi.com Tissues are then fixed, processed, embedded in paraffin, sectioned, and stained, most commonly with hematoxylin (B73222) and eosin (B541160) (H&E), to reveal cellular details under a microscope.

While specific histopathological findings for this compound are not detailed in publicly available literature, the evaluation would focus on identifying any potential target organs of toxicity. For instance, given that many xenobiotics are metabolized in the liver, this organ would be scrutinized for signs of hepatotoxicity. Similarly, as the kidneys are a primary route of excretion, they would be examined for any signs of nephrotoxicity. The absence of such changes at therapeutic doses is a key step in deeming a compound safe for further development.

Pharmacokinetic and Drug Metabolism Studies

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is fundamental to determining a compound's efficacy and safety profile.

Characterization of Absorption, Distribution, and Elimination

The absorption, distribution, and elimination profile of a drug candidate dictates its concentration in the plasma and at its target site over time.

Absorption: Following oral administration, a compound must be absorbed from the gastrointestinal tract into the bloodstream. For related biphenyl (B1667301) butanoic acid derivatives, which serve as prodrugs, rapid absorption and subsequent hydrolysis to the active acid form have been observed in preclinical species like rats. nih.gov For example, the ethyl ester prodrug of a similar biphenyl butanoic acid inhibitor showed oral bioavailability of 42% in rats. nih.gov Valerenic acid, which shares the valeric acid core, was found to be absorbed with an extent of 33.7% after oral administration in rats. nih.gov

Distribution: Once absorbed, the compound is distributed throughout the body. The volume of distribution (Vd) indicates the extent of this distribution into tissues. A low volume of distribution was noted for a related biphenyl butanoic acid derivative in rats (0.2 L/kg), suggesting it largely remains in the circulatory system. nih.gov In contrast, valerenic acid showed a large volume of distribution (17-20 L/kg), indicating significant tissue binding. nih.gov

Elimination: The body eliminates drugs through metabolism and excretion. The rate of elimination is often described by the clearance (CL) and the elimination half-life (t½). A related biphenyl butanoic acid derivative exhibited low plasma clearance in rats (11 mL/min/kg) with a half-life of 2.5 hours. nih.gov Another study on a similar derivative also showed low clearance (5 mL/min/kg) in rats. nih.gov In contrast, studies on valerenic acid showed a biphasic elimination pattern, with a fast initial distribution phase followed by a slow terminal elimination phase (half-life of 6-46 hours). nih.gov

Table 1: Illustrative Pharmacokinetic Parameters of Related Compounds in Rats

| Parameter | Biphenyl Butanoic Acid Derivative nih.gov | Valerenic Acid nih.gov |

|---|---|---|

| Bioavailability (F) | 25-42% (as prodrug) | 33.7% |

| Clearance (CL) | 5-11 mL/min/kg | 2-5 L/h/kg |

| Volume of Distribution (Vd) | 0.2 L/kg | 17-20 L/kg |

| Elimination Half-life (t½) | ~2.5 hours | 6-46 hours |

Data is for structurally related compounds and serves as an illustration of potential pharmacokinetic properties.

Stability in Biological Matrices

The stability of a compound in biological matrices like plasma and liver microsomes is a critical predictor of its metabolic fate and, consequently, its pharmacokinetic profile. srce.hr Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, and are a standard in vitro model for assessing phase I metabolism. wuxiapptec.com

A compound is considered stable if a significant percentage of the parent drug remains after incubation with these matrices. nih.gov For instance, a related biphenyl butanoic acid neprilysin inhibitor was found to be stable in both rat and human liver microsomes, a favorable characteristic for a drug candidate. nih.gov Compounds with high stability in these assays are generally predicted to have lower clearance and a longer half-life in vivo. srce.hrevotec.com The stability can be categorized based on the half-life (t½) in the assay; for example, a t½ of over 60 minutes in mouse liver microsomes may be classified as stable. srce.hr

Identification and Quantification of Metabolites

Metabolism is the process by which the body chemically modifies a drug, often to facilitate its excretion. nih.gov Identifying the resulting metabolites is crucial, as they can be active, inactive, or even toxic. nih.gov Regulatory agencies require the evaluation of any human metabolite that constitutes more than 10% of the total drug-related exposure. europa.eu

For carboxylic acids like this compound, common metabolic pathways include hydroxylation of the alkyl chain or aromatic rings and conjugation reactions, such as glucuronidation of the carboxylic acid group. nih.gov For example, the primary metabolite of valsartan, a biphenyl-containing drug, is valeryl 4-hydroxyl valsartan. ijpsm.com The metabolism of valproic acid, which also has a pentanoic acid structure, leads to metabolites like 3-OH-valproic acid, 4-ene-valproic acid, and 5-OH-valproic acid. nih.gov In studies of synthetic cannabinoids with a pentanoic acid side chain, metabolism often involves oxidation of this chain. researchgate.net

The identification process typically uses high-resolution mass spectrometry (LC-MS/MS) to analyze samples from in vitro (e.g., hepatocyte incubations) and in vivo (e.g., plasma and urine from preclinical species) studies. rrpharmacology.ru Once identified, these metabolites are often synthesized to serve as reference standards for quantification in subsequent pharmacokinetic and toxicokinetic studies. rrpharmacology.ru

Bioanalytical Method Development for Preclinical Studies

Reliable quantitative analysis of a drug and its metabolites in biological samples is the foundation of pharmacokinetic and toxicokinetic studies. This requires the development and validation of robust bioanalytical methods.

Validation of Analytical Techniques for Biological Samples

Bioanalytical method validation is the process of demonstrating that a particular method is reliable and reproducible for its intended use, which is the quantitative measurement of analytes in a given biological matrix like plasma, serum, or urine. japsonline.com This process is guided by regulatory bodies such as the FDA and EMA. scielo.br

For a compound like this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically the technique of choice due to its high sensitivity and selectivity. scielo.brresearchgate.net The validation process assesses several key parameters:

Selectivity and Specificity: The method must be able to differentiate the analyte from endogenous components in the matrix and other potential interferences. japsonline.com

Linearity and Range: The method's response should be directly proportional to the concentration of the analyte over a specified range. japsonline.com A calibration curve is generated, and the accuracy of back-calculated concentrations should generally be within ±15% (±20% at the lower limit). scielo.br

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed using quality control (QC) samples at multiple concentration levels. japsonline.com Generally, the mean accuracy should be within ±15% of the nominal values, and the precision (expressed as coefficient of variation, CV) should not exceed 15%. scielo.br

Limit of Quantification (LOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. japsonline.com

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.

Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw cycles, and long-term storage stability. scielo.br

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. |

| Stability | Analyte concentration within ±15% of initial concentration. |

Based on general FDA/ICH guidelines. japsonline.comscielo.br

Application in Pharmacodynamic and Pharmacokinetic Research

Currently, there is a notable scarcity of publicly available scientific literature detailing the specific pharmacodynamic and pharmacokinetic properties of the chemical compound This compound . Extensive searches of chemical and biomedical databases have not yielded dedicated studies or detailed research findings on its absorption, distribution, metabolism, excretion (ADME), or its specific interactions with biological targets that would typically be characterized in pharmacodynamic assays.

While research exists for structurally related compounds, such as derivatives with substitutions on the pentanoic acid chain or alternative positioning of the phenyl group on the biphenyl moiety, these data are not directly applicable to This compound due to the principle that minor structural changes can significantly alter a compound's biological activity and pharmacokinetic profile. smolecule.com

General biological activity has been investigated for some related biphenylalkanoic acids. For instance, certain acidic biphenyl derivatives have been explored as antagonists for the 5-HT(4) receptor, though these compounds possess different substitution patterns. nih.gov Similarly, other complex derivatives of biphenyl-pentanoic acid have been synthesized and evaluated for their potential as enzyme inhibitors, but these molecules have additional functional groups that are absent in This compound . ontosight.aigoogle.com

Due to the lack of available data, interactive data tables for pharmacodynamic and pharmacokinetic parameters for This compound cannot be generated at this time. Further preclinical research, including enzyme and receptor binding assays, as well as in vivo animal studies, would be required to elucidate the pharmacological characteristics of this specific compound. sigmaaldrich.comnih.gov

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-(4-Biphenylyl)valeric acid by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, ¹H NMR provides information on the number of different types of protons, their connectivity, and their electronic environment.

The ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) group, the aliphatic protons of the valeric acid chain, and the acidic proton of the carboxyl group. The protons on the biphenyl rings typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The aliphatic protons of the pentanoic acid chain would resonate at higher field positions (δ 1.5-2.8 ppm). The most downfield signal is usually the carboxylic acid proton, often appearing as a broad singlet above δ 10 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |

| Biphenyl Aromatic Protons | 7.2 - 7.7 | Multiplet | 9H |

| α-CH₂ (next to COOH) | ~ 2.4 | Triplet | 2H |

| CH₂ (next to biphenyl) | ~ 2.7 | Triplet | 2H |

| β, γ-CH₂ (middle of chain) | 1.6 - 1.8 | Multiplet | 4H |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

A very broad peak between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The presence of the biphenyl moiety is confirmed by C=C stretching vibrations within the aromatic rings, typically appearing in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic valeric acid chain would show C-H stretching bands between 2850 and 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic Chain | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Chromatographic and Mass Spectrometric Applications

Chromatographic and mass spectrometric methods are essential for separating the compound from mixtures, assessing its purity, and performing sensitive quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and separating it from synthesis precursors or degradation products. rsc.org A reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol) is commonly used. dergipark.org.tr Detection is often achieved using a UV detector, as the biphenyl group contains a strong chromophore that absorbs UV light, typically around 254 nm. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|